molecular formula C14H15O6- B592666 1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester CAS No. 92569-49-8

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester

Cat. No.: B592666
CAS No.: 92569-49-8
M. Wt: 279.268
InChI Key: QRHRDZGROXTDDX-UHFFFAOYSA-M
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Description

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester, more commonly known as mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP), is a significant secondary metabolite of the widespread plasticizer di-(2-ethylhexyl) phthalate (DEHP) . DEHP is one of the most abundantly produced phthalates, used to impart flexibility to plastics, and human exposure is ubiquitous through ingestion, inhalation, and dermal contact . Upon entering the body, DEHP is rapidly metabolized; it is first hydrolyzed to its monoester (MEHP), which then undergoes extensive ω- and ω-1-oxidation of its aliphatic side chain . MECPP is a primary terminal product of this oxidative pathway and is excreted in urine, usually after glucuronide conjugation . This compound is exclusively For Research Use Only and is a critical standard for the accurate biomonitoring of human exposure to DEHP. While the initial monoester metabolite (MEHP) was historically the focus of analysis, research has shown that secondary oxidized metabolites like MECPP represent the majority of DEHP metabolites excreted in urine . Consequently, measuring MECPP is essential for a comprehensive exposure assessment, providing a more reliable and sensitive biomarker than the monoester alone . Its primary research value lies in toxicological studies and public health research aiming to elucidate exposure pathways, quantify internal dosage in populations, and investigate the potential links between phthalate exposure and adverse health outcomes observed in animal models, such as reproductive toxicity . Analytical methods, particularly isotope-dilution LC-MS/MS, utilize this compound as a reference standard to ensure the precise and accurate quantification of MECPP levels in biological fluids like urine, enabling high-quality data for epidemiological studies .

Properties

IUPAC Name

2-(5-carboxypentoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c15-12(16)8-2-1-5-9-20-14(19)11-7-4-3-6-10(11)13(17)18/h3-4,6-7H,1-2,5,8-9H2,(H,15,16)(H,17,18)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHRDZGROXTDDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70758001
Record name 2-{[(5-Carboxypentyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70758001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92569-49-8
Record name 2-{[(5-Carboxypentyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70758001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester can be synthesized through the esterification of phthalic acid with 5-carboxypentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester involves large-scale esterification processes. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid derivatives.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable it to participate in various chemical transformations that are essential for developing new materials and compounds.

Biology

  • Xenobiotic Studies : The compound is studied for its potential effects on biological systems. As a xenobiotic, it can mimic or interfere with hormone activity, impacting endocrine functions. Research indicates that it can bind to hormone receptors, altering normal signaling pathways.
  • Cytotoxicity Research : A study demonstrated the cytotoxic effects of similar compounds on cancer cell lines. For instance, the related compound 1,2-benzenedicarboxylic acid, mono(2-ethylhexyl) ester showed significant cytotoxicity against human liver and breast cancer cell lines (HepG2 and MCF-7) while exhibiting lower toxicity toward normal cells .

Medicine

  • Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound. Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating various diseases.

Industrial Applications

  • Plasticizers Production : 1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester is utilized in the production of plasticizers—additives that enhance the plasticity and flexibility of materials. This application is critical in manufacturing processes across multiple industries including automotive and consumer goods.

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic activity of 1,2-benzenedicarboxylic acid derivatives extracted from marine-derived Streptomyces sp. The results indicated varying degrees of cytotoxicity against different cancer cell lines (IC50 values ranging from 42 to 500 µg/ml), demonstrating potential therapeutic applications in oncology .

Case Study 2: Industrial Use

In industrial settings, large-scale esterification processes are employed to produce this compound efficiently. Continuous flow reactors are utilized to optimize yield and purity during production, underscoring its importance in manufacturing plasticizers for various applications.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester involves its interaction with various molecular targets. As a phthalic acid ester, it can disrupt endocrine functions by mimicking or interfering with hormone activity. The compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1,2-Benzenedicarboxylic Acid Esters

Compound Name Structure (R-group) Biological Activity/Applications Source/Reference
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester Mono(2-ethylhexyl) ester Antibacterial activity; found in Alnus nitida (65.38% relative abundance) Saxena et al., 2015; Gou et al., 2022
1,2-Benzenedicarboxylic acid, diisooctyl ester Diisooctyl ester Anti-quorum sensing and anti-biofilm activity against Pseudomonas aeruginosa Zhu et al., 2011; EPA, 2020
1,2-Benzenedicarboxylic acid, diheptyl ester Diheptyl ester Component of Ulva prolifera (2.53% relative content); impacts soil microbiota NIST, 2023
1,2-Benzenedicarboxylic acid, dibutyl ester Dibutyl ester Common in polymer production; isolated from Inonotus obliquus Wu et al., 2018
1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester (Target) Mono(5-carboxypentyl) ester Hypothesized: Enhanced solubility due to terminal -COOH; potential for biodegradability N/A

Key Findings :

  • Antimicrobial Activity: Mono(2-ethylhexyl) ester exhibits antibacterial effects against Escherichia coli and Staphylococcus aureus , while diisooctyl ester inhibits biofilm formation in P. aeruginosa .
  • Environmental Impact: Diheptyl and mono(2-ethylhexyl) esters alter soil bacterial diversity (e.g., suppressing Proteobacteria and promoting Firmicutes) .
  • Industrial Relevance : Dibutyl and diisooctyl esters are used in polymer synthesis and plasticizers, though regulatory scrutiny exists due to ecological risks .

Physicochemical and Functional Differences

Table 2: Physicochemical Comparison

Property Mono(5-carboxypentyl) Ester (Predicted) Mono(2-ethylhexyl) Ester Diisooctyl Ester
Molecular Weight ~336.38 g/mol (C18H24O6) ~278.34 g/mol (C16H22O4) ~390.56 g/mol (C24H38O4)
Solubility Higher (polar -COOH group) Low (hydrophobic) Very low
Bioactivity Potential biodegradation pathways Antibacterial Anti-biofilm
Environmental Persistence Likely lower Moderate High

Notes:

  • The terminal carboxylic acid in the target compound may facilitate microbial degradation, contrasting with fully esterified analogs like diisooctyl ester, which persist in ecosystems .
  • Monoesters (e.g., mono(2-ethylhexyl)) show higher bioactivity than diesters, likely due to improved cell membrane interaction .

Regulatory and Industrial Context

  • Mono(2-ethylhexyl) Ester: Not yet restricted; high natural abundance in plants suggests ecological roles (e.g., allelopathy) .
  • Target Compound: Limited data; structural similarity to regulated phthalates warrants preemptive toxicity studies.

Biological Activity

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester, commonly referred to as a phthalate ester, has garnered attention for its biological activity and potential applications in various fields, including medicine and environmental science. This article delves into the compound's synthesis, biological mechanisms, cytotoxic effects, and comparative analysis with similar compounds.

Synthesis Methods:
The synthesis of 1,2-benzenedicarboxylic acid, mono(5-carboxypentyl) ester typically involves the esterification of phthalic acid with 5-carboxypentanol. This reaction often requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure complete conversion of reactants to the desired ester.

Chemical Structure:
The molecular formula of this compound is C15H18O5C_{15}H_{18}O_5, with a molecular weight of 278.30 g/mol. Its structure consists of a benzene ring with two carboxylic acid groups and a pentyl chain that includes an additional carboxylic acid group.

Biological Mechanisms

1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester exhibits several biological activities primarily through its interaction with various molecular targets:

  • Endocrine Disruption: As a phthalate ester, it can mimic or interfere with hormone activity by binding to hormone receptors, potentially disrupting endocrine functions. This mechanism may lead to altered signaling pathways that affect growth and development.
  • Cytotoxic Activity: Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study demonstrated that it exhibited significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while showing lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT . The cytotoxicity was evaluated using the MTT assay, revealing IC50 values indicative of its effectiveness against malignant cells.

Cytotoxicity Evaluation

A notable study isolated the compound from Streptomyces sp. VITSJK8 and tested its effects on different cell lines:

Cell LineIC50 (µg/ml)Viability (%)
HepG24267.7
MCF-710078.14
HaCaT25082.23
NIH 3T350096.11

The results indicated that the compound selectively inhibited cancer cell growth while maintaining higher viability in normal cells .

The cytotoxic mechanism involves inducing apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound disrupts basic cellular functions related to cell cycle regulation and inflammation .

Comparative Analysis

Comparison with Similar Compounds:
1,2-Benzenedicarboxylic acid esters are part of a larger family of phthalates known for their diverse biological activities. Here is a comparison with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) esterCommonly used plasticizer; endocrine disruptorCytotoxicity against various cancers
1,2-Benzenedicarboxylic acid, mono(2-ethyl-5-oxohexyl) esterMetabolite of DEHP; potential androgen receptor disruptorAlters hormonal signaling

The unique presence of the 5-carboxypentyl group in the studied compound imparts distinct chemical properties that influence its reactivity and interactions within biological systems.

Q & A

Q. Advanced Research Focus

  • Hydrolysis studies: Monitor ester bond cleavage at varying pH and temperatures.
  • Photodegradation: Use UV-Vis spectroscopy to track breakdown under simulated sunlight.
  • Microbial degradation: Employ soil or water microcosms with LC-MS quantification of metabolites. EPA risk evaluations for analogous phthalates (e.g., DIDP) recommend assessing half-lives in aerobic/anaerobic conditions .

How can GC-MS parameters be optimized to resolve this monoester from complex matrices?

Q. Advanced Research Focus

  • Column selection: Polarizable columns (e.g., DB-5MS) enhance separation of polar carboxylic acid derivatives.
  • Derivatization: Silylation (e.g., BSTFA) improves volatility of the carboxylic acid group.
  • Temperature programming: Initial hold at 50°C (2 min), ramp at 10°C/min to 300°C, final hold for 5 min .

What strategies prevent diester formation during synthesis?

Q. Advanced Research Focus

  • Stepwise reaction: React phthalic anhydride with 5-carboxypentanol in a 1:1 molar ratio under low temperature (0–5°C) to favor monoesterification.
  • Catalyst choice: Lipases (e.g., Candida antarctica) selectively catalyze monoester formation in non-aqueous media .

How is purity quantified, and what thresholds are acceptable for biomedical applications?

Q. Basic Research Focus

  • HPLC-UV/ELSD: Purity ≥95% is typical for in vitro studies. Use C18 columns with acetonitrile/water gradients.
  • Thresholds: Impurities (e.g., residual diester) must be <0.1% for cell-based assays to avoid off-target effects .

What are the stability profiles of this monoester under varying storage conditions?

Q. Advanced Research Focus

  • Thermal stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C.
  • Hydrolytic stability: Accelerated aging (40°C/75% RH) over 28 days; monitor via NMR or LC-MS.
  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation .

How can molecular docking elucidate interactions with biological targets like tumor necrosis factor-alpha (TNF-α)?

Q. Advanced Research Focus

  • Docking software: AutoDock Vina or Schrödinger Suite predicts binding affinities to TNF-α (PDB: 2AZ5).
  • Validation: Compare with known inhibitors (e.g., thalidomide derivatives) using RMSD <2.0 Å.
  • MD simulations: 100-ns trajectories assess binding stability and hydration effects .

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